molecular formula C16H14FN5OS B5812428 N-(2-fluorophenyl)-2-{[1-(4-methylphenyl)-1H-tetrazol-5-yl]thio}acetamide

N-(2-fluorophenyl)-2-{[1-(4-methylphenyl)-1H-tetrazol-5-yl]thio}acetamide

Cat. No. B5812428
M. Wt: 343.4 g/mol
InChI Key: NVRWNDZNSPQEQM-UHFFFAOYSA-N
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Description

N-(2-fluorophenyl)-2-{[1-(4-methylphenyl)-1H-tetrazol-5-yl]thio}acetamide, also known as FMT, is a novel compound that has gained significant attention in the scientific community due to its potential applications in various fields.

Scientific Research Applications

N-(2-fluorophenyl)-2-{[1-(4-methylphenyl)-1H-tetrazol-5-yl]thio}acetamide has been extensively studied for its potential applications in various fields, including medicinal chemistry, drug discovery, and neuroscience. In medicinal chemistry, N-(2-fluorophenyl)-2-{[1-(4-methylphenyl)-1H-tetrazol-5-yl]thio}acetamide has been shown to exhibit potent analgesic and anti-inflammatory activities, making it a promising candidate for the development of new painkillers and anti-inflammatory drugs. In drug discovery, N-(2-fluorophenyl)-2-{[1-(4-methylphenyl)-1H-tetrazol-5-yl]thio}acetamide has been used as a lead compound for the development of new drugs targeting various diseases, including cancer and Alzheimer's disease. In neuroscience, N-(2-fluorophenyl)-2-{[1-(4-methylphenyl)-1H-tetrazol-5-yl]thio}acetamide has been shown to modulate the activity of GABA receptors, making it a potential candidate for the treatment of anxiety and other neurological disorders.

Mechanism of Action

The exact mechanism of action of N-(2-fluorophenyl)-2-{[1-(4-methylphenyl)-1H-tetrazol-5-yl]thio}acetamide is not fully understood. However, studies have shown that N-(2-fluorophenyl)-2-{[1-(4-methylphenyl)-1H-tetrazol-5-yl]thio}acetamide acts as a positive allosteric modulator of GABA receptors, which are responsible for inhibiting the activity of neurons in the brain. By enhancing the activity of GABA receptors, N-(2-fluorophenyl)-2-{[1-(4-methylphenyl)-1H-tetrazol-5-yl]thio}acetamide can increase the inhibitory tone in the brain, leading to a decrease in neuronal activity and a reduction in anxiety and other neurological disorders.
Biochemical and Physiological Effects:
N-(2-fluorophenyl)-2-{[1-(4-methylphenyl)-1H-tetrazol-5-yl]thio}acetamide has been shown to exhibit potent analgesic and anti-inflammatory activities, making it a promising candidate for the development of new painkillers and anti-inflammatory drugs. N-(2-fluorophenyl)-2-{[1-(4-methylphenyl)-1H-tetrazol-5-yl]thio}acetamide has also been shown to modulate the activity of GABA receptors, leading to a decrease in anxiety and other neurological disorders. In addition, N-(2-fluorophenyl)-2-{[1-(4-methylphenyl)-1H-tetrazol-5-yl]thio}acetamide has been shown to exhibit low toxicity and good pharmacokinetic properties, making it a safe and effective compound for use in various applications.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-(2-fluorophenyl)-2-{[1-(4-methylphenyl)-1H-tetrazol-5-yl]thio}acetamide is its simplicity of synthesis, which allows for easy scaling up of production for large-scale experiments. In addition, N-(2-fluorophenyl)-2-{[1-(4-methylphenyl)-1H-tetrazol-5-yl]thio}acetamide exhibits low toxicity and good pharmacokinetic properties, making it a safe and effective compound for use in various applications. However, one of the main limitations of N-(2-fluorophenyl)-2-{[1-(4-methylphenyl)-1H-tetrazol-5-yl]thio}acetamide is its limited solubility in water, which can make it difficult to use in certain experiments.

Future Directions

There are several future directions for the research and development of N-(2-fluorophenyl)-2-{[1-(4-methylphenyl)-1H-tetrazol-5-yl]thio}acetamide. One potential direction is the development of new drugs targeting GABA receptors using N-(2-fluorophenyl)-2-{[1-(4-methylphenyl)-1H-tetrazol-5-yl]thio}acetamide as a lead compound. Another potential direction is the use of N-(2-fluorophenyl)-2-{[1-(4-methylphenyl)-1H-tetrazol-5-yl]thio}acetamide in the development of new painkillers and anti-inflammatory drugs. In addition, further studies are needed to fully understand the mechanism of action of N-(2-fluorophenyl)-2-{[1-(4-methylphenyl)-1H-tetrazol-5-yl]thio}acetamide and its potential applications in various fields.

Synthesis Methods

The synthesis of N-(2-fluorophenyl)-2-{[1-(4-methylphenyl)-1H-tetrazol-5-yl]thio}acetamide involves the reaction of 2-fluoroaniline with 4-methylphenyl-1H-tetrazole-5-thiol in the presence of acetic acid and acetic anhydride. The resulting product is then treated with ethyl chloroacetate to obtain N-(2-fluorophenyl)-2-{[1-(4-methylphenyl)-1H-tetrazol-5-yl]thio}acetamide. The synthesis method of N-(2-fluorophenyl)-2-{[1-(4-methylphenyl)-1H-tetrazol-5-yl]thio}acetamide is relatively simple and can be easily scaled up for large-scale production.

properties

IUPAC Name

N-(2-fluorophenyl)-2-[1-(4-methylphenyl)tetrazol-5-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14FN5OS/c1-11-6-8-12(9-7-11)22-16(19-20-21-22)24-10-15(23)18-14-5-3-2-4-13(14)17/h2-9H,10H2,1H3,(H,18,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVRWNDZNSPQEQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=NN=N2)SCC(=O)NC3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14FN5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-fluorophenyl)-2-{[1-(4-methylphenyl)-1H-tetrazol-5-yl]sulfanyl}acetamide

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